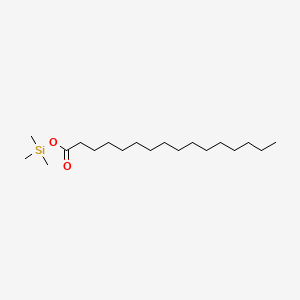
Hexadecanoic acid, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of hexadecanoic acid (palmitic acid) where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is commonly used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Hexadecanoic acid, trimethylsilyl ester can be synthesized through the esterification of hexadecanoic acid with trimethylsilyl chloride under appropriate conditions . The reaction typically involves the use of a catalyst and an organic solvent to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles of esterification reactions.
Analyse Des Réactions Chimiques
Hexadecanoic acid, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the type of reaction and the conditions used.
Applications De Recherche Scientifique
Hexadecanoic acid, trimethylsilyl ester has a wide range of applications in scientific research:
Biology: It is employed in the study of lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Research has explored its potential antimicrobial properties and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of hexadecanoic acid, trimethylsilyl ester involves its interaction with biological molecules and pathways. The trimethylsilyl group can enhance the compound’s stability and solubility, making it useful in various biochemical assays. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Hexadecanoic acid, trimethylsilyl ester can be compared with other similar compounds, such as:
- Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- 1-Monopalmitin, trimethylsilyl ether
- Methyl palmitate
These compounds share similar structural features but differ in their functional groups and applications. This compound is unique due to its specific esterification with the trimethylsilyl group, which imparts distinct properties and uses in scientific research.
Propriétés
Numéro CAS |
55520-89-3 |
|---|---|
Formule moléculaire |
C19H40O2Si |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
trimethylsilyl hexadecanoate |
InChI |
InChI=1S/C19H40O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-22(2,3)4/h5-18H2,1-4H3 |
Clé InChI |
HKNNSWCACQFVIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


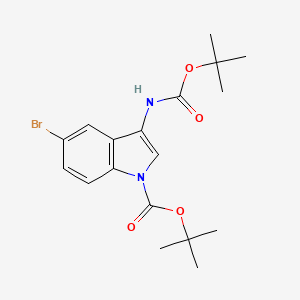
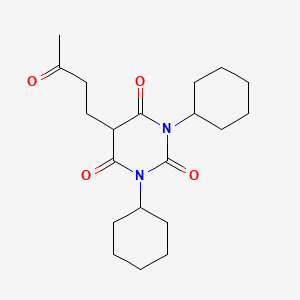
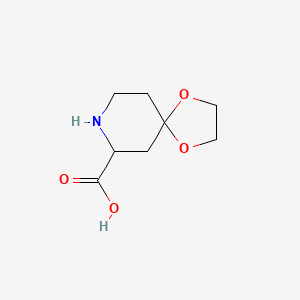
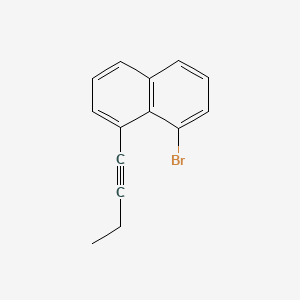
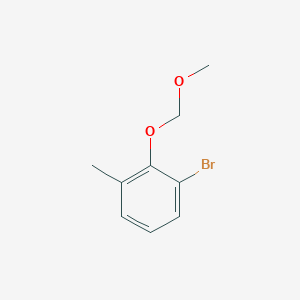

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)


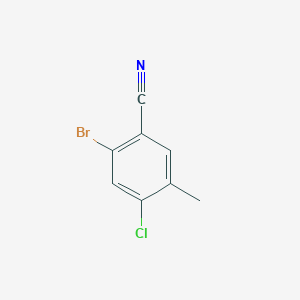
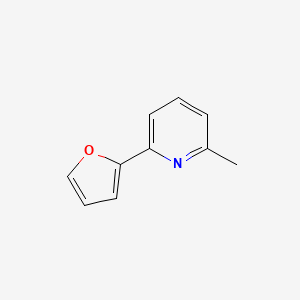

![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
